molecular formula C6H6F2N2O2 B1425819 2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid CAS No. 1489145-82-5

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No. B1425819
M. Wt: 176.12 g/mol
InChI Key: JPQWBOAZSRCZGT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid, also known as DFPAA, is an important organic compound used in various scientific research and laboratory experiments. It is a colorless solid that is slightly soluble in water and has a melting point of 129.2°C. DFPAA is highly reactive and can be used as a building block for a variety of other molecules.

Scientific Research Applications

Synthesis and Structural Characterization

  • A study by Wen et al. (2005) focused on the synthesis and structural characterization of dimeric bis[dicarboxylatotetraorganodistannoxanes], which involved reactions with bis(pyrazol-1-yl)acetic acid. These organotin derivatives displayed certain cytotoxicities for Hela cells in vitro (Wen et al., 2005).

Metal Ion Binding Sites

  • Research by Boa et al. (2005) described the addition of (Pyrazol-1-yl)acetyl groups to a Phe−Gly dipeptide, which afforded ATCUN-like copper(II) binding sites. This study contributes to the understanding of metal ion interactions in biological systems (Boa et al., 2005).

Catalytic Applications

  • A 2014 study by Xie et al. investigated the use of 2-(3-(pyridin-2-yl)-1H-pyrazol-1-yl)acetic acid in the catalytic ammoxidation of alcohols to nitriles and the aerobic oxidation of alcohols to aldehydes. This research demonstrates the potential of pyrazole derivatives in catalysis (Xie et al., 2014).

Antimicrobial Activity

  • Kumar et al. (2012) synthesized a series of pyrazoline derivatives and assessed their antimicrobial activity. This study highlights the potential of pyrazole-based compounds in the development of new antimicrobial agents (Kumar et al., 2012).

Corrosion Inhibition

  • Research by Lgaz et al. (2018) explored the use of pyrazoline derivatives as corrosion inhibitors for mild steel in acidic media. This study provides insights into the application of these compounds in industrial settings (Lgaz et al., 2018).

Crystal Engineering

  • Radi et al. (2017) conducted crystal engineering studies using pyrazole-carboxylic acid ligands. This research contributes to the field of crystallography and materials science (Radi et al., 2017).

properties

IUPAC Name

2-[3-(difluoromethyl)pyrazol-1-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F2N2O2/c7-6(8)4-1-2-10(9-4)3-5(11)12/h1-2,6H,3H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPQWBOAZSRCZGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1C(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(Difluoromethyl)-1H-pyrazol-1-yl)acetic acid

CAS RN

1489145-82-5
Record name 2-[3-(difluoromethyl)-1H-pyrazol-1-yl]acetic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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